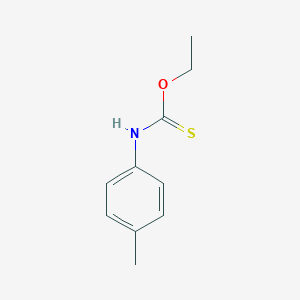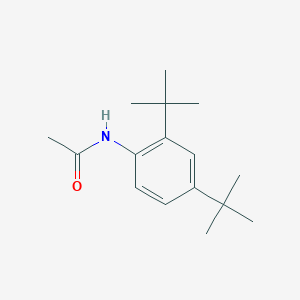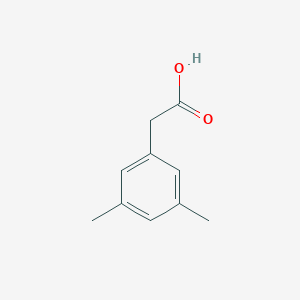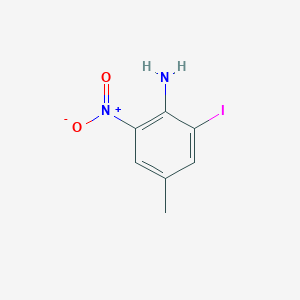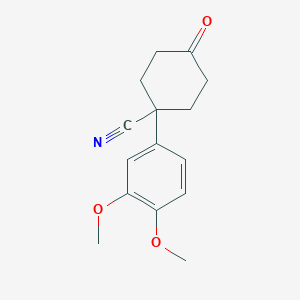
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile
概要
説明
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile, also known as DPC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DPC is a member of the class of compounds known as cyclohexanones, which are widely used in the synthesis of various organic compounds.
作用機序
The exact mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile is not fully understood. However, it has been suggested that 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile may act by inhibiting the activity of certain enzymes and receptors in the body. For example, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in the levels of acetylcholine, which is important for learning and memory.
生化学的および生理学的効果
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been found to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative damage. In addition, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been shown to increase the levels of brain-derived neurotrophic factor, which is important for the growth and survival of neurons.
実験室実験の利点と制限
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has a relatively short half-life, which can limit its effectiveness in some studies.
将来の方向性
There are several future directions for the study of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile. One area of research is the development of new synthetic methods for 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile that can increase its yield and purity. Another area of research is the investigation of the pharmacological properties of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile in different animal models and disease conditions. In addition, the development of new formulations of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile that can improve its solubility and bioavailability is an important area of research. Finally, the study of the mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile at the molecular level can provide important insights into its potential therapeutic applications.
科学的研究の応用
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been found to have potent antitumor activity against various cancer cell lines.
特性
CAS番号 |
51533-65-4 |
|---|---|
製品名 |
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile |
分子式 |
C15H17NO3 |
分子量 |
259.3 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C15H17NO3/c1-18-13-4-3-11(9-14(13)19-2)15(10-16)7-5-12(17)6-8-15/h3-4,9H,5-8H2,1-2H3 |
InChIキー |
DGEFSVRXOCLHAY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C#N)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C#N)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

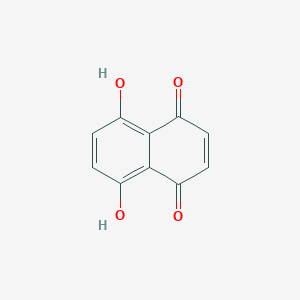
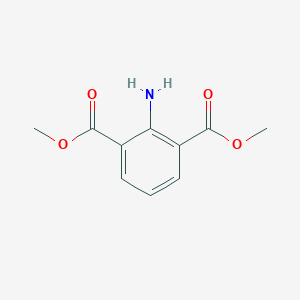
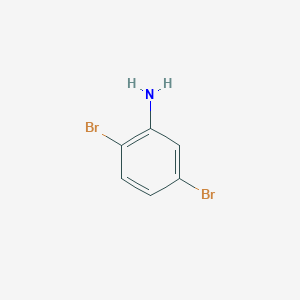



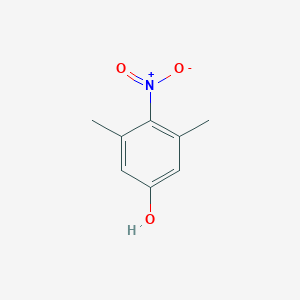
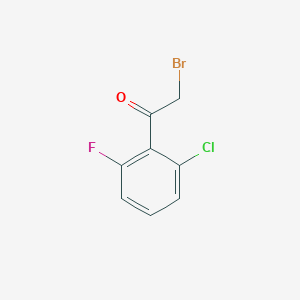
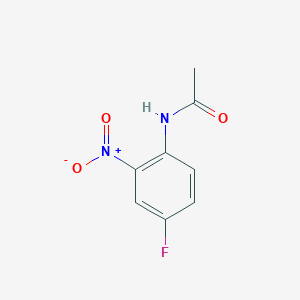
![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)
